4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a triazole ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. One common method includes the condensation of 4-formylbiphenyl with 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and minimizing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in materials science applications.
Comparison with Similar Compounds
Similar Compounds
- 4-((Phenylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((Biphenyl-4-ylmethylene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its unique combination of structural features, including the biphenyl group, triazole ring, and thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its versatility and potential for scientific research.
Biological Activity
The compound 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic molecule characterized by a triazole ring and various substituents that suggest significant potential in medicinal chemistry. Its unique structure includes a biphenyl moiety and a thione functional group, which are known to contribute to diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C22H18N4S
- Molecular Weight : 370.5 g/mol
- Key Functional Groups : Triazole ring, thione group, biphenyl substitution.
The structural complexity of this compound allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activities
Research on triazole derivatives has revealed a range of biological activities including:
- Antimicrobial Activity : Triazoles are known for their antibacterial and antifungal properties. The compound has shown moderate to good activity against various bacterial strains such as E. coli and S. aureus .
- Antitumor Activity : Preliminary studies indicate potential antitumor effects. For example, similar triazole derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties .
- Anticonvulsant Activity : Some derivatives of triazoles have been evaluated for their anticonvulsant effects, indicating possible neuroprotective benefits .
Case Studies and Research Findings
- Antibacterial Studies :
- Antitumor Activity :
- Computational Studies :
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of structurally related compounds:
Compound Name | Structure | Key Characteristics |
---|---|---|
4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | Structure | Strong antibacterial activity |
5-(p-Tolyl)-1H-1,2,4-triazole-3-thione | Structure | Exhibits antifungal properties |
Lesinurad | Structure | Uric acid reabsorption inhibitor used in gout treatment |
This comparative analysis highlights the unique attributes of this compound in enhancing bioactivity through its biphenyl and m-tolyl substitutions.
Properties
CAS No. |
478256-37-0 |
---|---|
Molecular Formula |
C22H18N4S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4S/c1-16-6-5-9-20(14-16)21-24-25-22(27)26(21)23-15-17-10-12-19(13-11-17)18-7-3-2-4-8-18/h2-15H,1H3,(H,25,27)/b23-15+ |
InChI Key |
TWROAUFTYCOJOS-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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